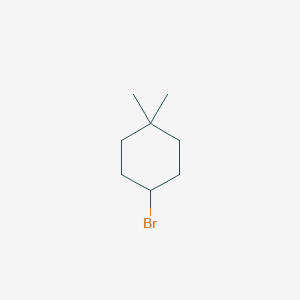

4-Bromo-1,1-dimethylcyclohexane

Description

Significance of Halogenated Cyclohexanes in Organic Chemistry

Halogenated cyclohexanes are a pivotal class of compounds in organic chemistry, serving as versatile building blocks and model systems for stereochemical and mechanistic investigations. The introduction of a halogen atom onto a cyclohexane (B81311) ring imparts significant chemical reactivity, making these compounds valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. acs.orgresearchgate.net The carbon-halogen bond can be readily transformed through various reactions, such as nucleophilic substitution and elimination, providing pathways to a diverse array of functional groups.

Furthermore, the conformational analysis of halogenated cyclohexanes has been instrumental in developing our understanding of stereoisomerism and the energetic preferences of substituents on a six-membered ring. The size and electronegativity of the halogen atom influence the equilibrium between axial and equatorial conformations, providing classic examples for teaching and research in physical organic chemistry.

Historical Context of Alicyclic Bromination Studies

The study of brominating alicyclic compounds, including cyclohexanes, has a rich history that has significantly contributed to the development of modern synthetic methods. Early investigations into the halogenation of alkanes and cycloalkanes laid the groundwork for understanding free-radical chain reactions. A key advancement in this area was the development of allylic bromination, a reaction that selectively introduces a bromine atom at a position adjacent to a double bond. researchgate.net

The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as a reagent for allylic bromination, was a landmark discovery that provided a mild and selective method for this transformation. researchgate.net These historical studies on bromination mechanisms and reagents have been crucial for devising strategies to synthesize specific halogenated cyclohexanes, including those with particular stereochemical arrangements. The selective bromination of substituted cyclohexanes continues to be an area of active research, with a focus on developing more efficient and environmentally benign methods.

Overview of Research Trajectories Pertaining to Gem-Dimethylated Cyclohexanes

The presence of a gem-dimethyl group, where two methyl groups are attached to the same carbon atom, profoundly influences the properties and reactivity of a cyclohexane ring. This structural motif is of significant interest in several areas of chemical research. One of the most notable consequences of gem-dimethyl substitution is the "Thorpe-Ingold effect" or "gem-dimethyl effect," which refers to the observed acceleration of intramolecular cyclization reactions. ucla.edulucp.net This effect is attributed to a decrease in the internal bond angle, which brings the reactive ends of a chain closer together, thus favoring ring closure.

In the context of cyclohexanes, the gem-dimethyl group also has a significant impact on the conformational equilibrium of the ring. It can influence the preferred chair conformation and the rotational barriers of substituents. Research in this area often involves computational studies and spectroscopic techniques to elucidate the energetic and geometric consequences of this substitution pattern. These studies are crucial for understanding how the gem-dimethyl group can be used to control the three-dimensional structure and reactivity of molecules in organic synthesis. researchgate.net

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,1-dimethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-8(2)5-3-7(9)4-6-8/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBCEHVBRSAZMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-97-5 | |

| Record name | 4-bromo-1,1-dimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1,1 Dimethylcyclohexane

Direct Halogenation Strategies

Direct halogenation involves the introduction of a bromine atom onto the cyclohexane (B81311) ring through either substitution or addition reactions. The primary methods include free-radical substitution on the saturated alkane and electrophilic addition to an unsaturated precursor.

Free-Radical Bromination of 1,1-Dimethylcyclohexane (B3273568) and Derivatives

Free-radical halogenation is a classic method for functionalizing unreactive alkanes. masterorganicchemistry.com The reaction proceeds via a chain mechanism involving radical intermediates, where a hydrogen atom on the alkane is replaced by a halogen. libretexts.org

The initiation of free-radical bromination requires energy to break the relatively weak bromine-bromine bond (bond dissociation energy ≈ 46 kcal/mol) and generate bromine radicals (Br•). libretexts.orgmsu.edu This homolytic cleavage is typically achieved by the input of energy in the form of heat (Δ) or ultraviolet (UV) light (hν). libretexts.orgualberta.ca

Once initiated, the reaction proceeds through a self-sustaining chain reaction involving propagation steps. ucsb.edu Alternatively, chemical radical initiators can be used. These are compounds that decompose under milder conditions to generate radicals, which then initiate the chain reaction. Common examples include peroxides (ROOR) and azobisisobutyronitrile (AIBN). youtube.com

A defining characteristic of free-radical bromination is its high degree of selectivity. masterorganicchemistry.com The bromine radical is relatively stable and therefore less reactive than a chlorine radical, making it more discerning about which hydrogen atom it abstracts. msu.edumasterorganicchemistry.com The rate-determining step is hydrogen abstraction from the alkane, and the reaction preferentially proceeds via the most stable radical intermediate. missouri.edu The stability of alkyl radicals follows the order: tertiary > secondary > primary. masterorganicchemistry.com

In the case of 1,1-dimethylcyclohexane, there are three types of hydrogen atoms:

Primary (1°) hydrogens on the two methyl groups.

Secondary (2°) hydrogens at positions 2, 3, and 4 of the cyclohexane ring (and the equivalent 6, 5 positions).

There are no tertiary (3°) hydrogens in this molecule.

Due to the significantly higher stability of a secondary radical compared to a primary radical, bromination will overwhelmingly favor substitution at the secondary positions on the ring over the primary methyl groups. However, this still allows for the formation of multiple regioisomers: 2-bromo-, 3-bromo-, and 4-bromo-1,1-dimethylcyclohexane. While bromination is highly selective between different classes of C-H bonds (e.g., tertiary vs. secondary), achieving regioselectivity among similar secondary positions on a cycloalkane ring is challenging and often results in a mixture of products. chemicalforums.com The specific synthesis of the 4-bromo isomer would likely require separation from the other isomers.

Table 1: Relative Reactivity of C-H Bonds in Radical Bromination

| C-H Bond Type | Relative Rate of Abstraction by Br• (at 400 K) |

|---|---|

| Primary (1°) | 1 |

| Secondary (2°) | 82 |

| Tertiary (3°) | 1640 |

The high selectivity of bromination is explained by the Hammond Postulate, which relates the structure of a transition state to the species (reactants or products) it is closest to in energy. masterorganicchemistry.commissouri.edu The hydrogen abstraction step in bromination is endothermic (requires energy). masterorganicchemistry.com

R-H + Br• → R• + H-Br

According to the Hammond Postulate, the transition state for an endothermic reaction step will structurally resemble the products. masterorganicchemistry.comreddit.com In this case, the transition state resembles the alkyl radical (R•). Therefore, factors that stabilize the alkyl radical product will also stabilize the transition state leading to it. This lowers the activation energy for forming more stable radicals. The large difference in stability between primary, secondary, and tertiary radicals results in significant differences in activation energies and, consequently, a high selectivity for the reaction pathway that forms the most stable radical. masterorganicchemistry.com

In contrast, the equivalent step in chlorination is exothermic, leading to an "early" transition state that resembles the reactants. masterorganicchemistry.com Since the C-H bonds in the reactant alkane are all similar in energy, the activation energies for abstracting different types of hydrogens are also similar, resulting in low selectivity and a mixture of products. masterorganicchemistry.commasterorganicchemistry.com

Table 2: Bond Dissociation Enthalpies (kcal/mol)

| Bond | Enthalpy (kcal/mol) |

|---|---|

| H-Br | 87 |

| H-Cl | 103 |

| Primary C-H (in C₂H₆) | 101 |

| Secondary C-H (in C₃H₈) | 98.5 |

| Tertiary C-H (in (CH₃)₃CH) | 96.5 |

| Br-Br | 46 |

Electrophilic Bromination of Unsaturated 1,1-Dimethylcyclohexene Precursors

An alternative strategy for synthesizing haloalkanes involves the addition of reagents to alkenes. To produce this compound, one could theoretically start with an appropriate unsaturated precursor, such as an isomer of 1,1-dimethylcyclohexene.

The electrophilic addition of bromine (Br₂) to an alkene typically results in the formation of a vicinal dibromide (two bromine atoms on adjacent carbons). libretexts.orglibretexts.org The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by a backside attack from a bromide ion, leading to anti-addition of the two bromine atoms. libretexts.orgyoutube.com For example, the reaction of cyclohexene (B86901) with Br₂ yields trans-1,2-dibromocyclohexane. washington.educhemguide.co.uk Applying this to a dimethylcyclohexene precursor would not directly yield the desired mono-bromo product.

A more direct route to a mono-brominated alkane from an alkene is the electrophilic addition of hydrogen bromide (HBr). For instance, reacting 1,1-dimethylcyclohex-3-ene with HBr could potentially yield the target compound. The mechanism involves the protonation of the double bond by HBr to form a carbocation intermediate, which is then attacked by the bromide ion.

In the case of 1,1-dimethylcyclohex-3-ene, the double bond is between carbons 3 and 4. Both are secondary carbons. Protonation at either carbon would lead to a secondary carbocation. Therefore, the reaction would likely produce a mixture of regioisomers: 3-bromo-1,1-dimethylcyclohexane (B1654591) and this compound. Subsequent separation of this mixture would be necessary to isolate the desired 4-bromo product.

Influence of Methyl Substituents on Reaction Outcome

The presence and positioning of methyl groups on a cyclohexane ring exert a notable influence on the outcome of bromination reactions. In the case of 1,1-dimethylcyclohexane, the gem-dimethyl group at the C1 position sterically hinders direct reaction at this carbon. Bromination of cyclohexane typically proceeds via a free-radical substitution mechanism when initiated by UV light or heat. echemi.com For an unsubstituted cyclohexane, this can lead to the formation of bromocyclohexane (B57405). scribd.com

However, with a 1,1-dimethyl substitution, the reactivity of the various C-H bonds on the ring is altered. The tertiary hydrogens, if present, would be the most susceptible to abstraction by a bromine radical due to the stability of the resulting tertiary radical. In 1,1-dimethylcyclohexane, all hydrogens are secondary, but their local electronic and steric environments differ. The methyl groups, being electron-donating, can influence the stability of radical intermediates at adjacent positions. While direct bromination of 1,1-dimethylcyclohexane to specifically yield the 4-bromo isomer is not a commonly cited high-yield method, understanding the directing effects of the methyl groups is crucial. The reaction of cyclohexane with bromine at high temperatures is known to form bromocyclohexane. scribd.com In the context of substituted cyclohexanes, the position of substitution is directed by the stability of the carbocation or radical intermediate. For instance, in the bromination of methyl levulinate, the regioselectivity is dependent on the solvent and the stability of the enol or enol ether intermediate. wur.nl

Advanced Synthetic Approaches to Gem-Dimethylated Cyclohexane Frameworks

The synthesis of complex molecules containing the gem-dimethylcyclohexane motif often relies on advanced strategies that build the ring system with the desired substituents already in place or introduced at a key step.

Creating a quaternary carbon, such as the C1 position in this compound, is a significant synthetic challenge. Many natural products feature a gem-dimethylcyclobutane motif, and synthetic efforts have been directed towards constructing these structures de novo. nih.govrsc.org These strategies often involve methods that can be adapted to cyclohexane systems. For instance, palladium-catalyzed sequential C-H activation has been used to convert gem-dimethyl groups into cyclopropanes, demonstrating a method to functionalize these otherwise inert groups. psu.edu While this specific example leads to a cyclopropane, the underlying principle of activating C-H bonds in gem-dimethyl groups is relevant to introducing other functionalities.

Stereoselective methods are paramount for controlling the three-dimensional arrangement of substituents on the cyclohexane ring. Domino reactions initiated by rhodium-carbenes have been developed for the stereoselective synthesis of highly substituted cyclohexanes. nih.gov These reactions can create multiple stereocenters with a high degree of control. While not directly applied to this compound, such methodologies offer a powerful approach to constructing complex cyclohexane frameworks with specific stereochemistry. For example, a rhodium-carbene initiated domino sequence involving vinyldiazoacetates and allyl alcohols can produce cyclohexanes with four stereocenters in high diastereomeric and enantiomeric excess. nih.gov

Multicomponent reactions (MCRs) offer an efficient route to complex molecules by combining three or more starting materials in a single step. While a specific MCR for the direct synthesis of this compound is not prominently described, MCRs are known for generating gem-dibromo compounds. researchgate.net These reactions often proceed through tandem processes, such as an atom transfer radical addition (ATRA), elimination, and nucleophilic substitution. researchgate.net The principles of these reactions could potentially be adapted to incorporate a gem-dimethylated fragment and a bromine source to construct the target molecule.

Derivatization from Other Cyclohexyl Precursors

An alternative to building the cyclohexane ring is to start with a pre-existing cyclohexane derivative and introduce the necessary functional groups.

A common and effective method for synthesizing this compound is through the conversion of a corresponding alcohol. The hydroxyl group of 4-(1,1-dimethyl)cyclohexanol can be converted to a bromide using various reagents. Standard methods include reaction with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). vanderbilt.edu This approach benefits from the commercial availability of the precursor alcohol. The conversion of alcohols to alkyl halides is a fundamental functional group interconversion in organic synthesis. vanderbilt.edu For instance, secondary alcohols can be converted to bromides using reagents like triphenylphosphine (B44618) and carbon tetrabromide (Ph₃P/CBr₄). vanderbilt.edu

| Precursor | Reagent | Product |

| 4-(1,1-dimethyl)cyclohexanol | PBr₃ or HBr | This compound |

| 4-(1,1-dimethyl)cyclohexanol | Ph₃P/CBr₄ | This compound |

Rearrangement Strategies for Positional Isomerization

The synthesis of this compound can, in principle, be achieved through rearrangement strategies that capitalize on the positional isomerization of other brominated dimethylcyclohexane isomers. This approach is governed by the principles of thermodynamic versus kinetic control, where reaction conditions are manipulated to favor the formation of the most stable isomer from a mixture of less stable ones. yale.edulibretexts.org

Thermodynamic Stability of Isomers

The relative stability of substituted cyclohexane isomers is a critical factor in rearrangement strategies. In the case of this compound, the cyclohexane ring exists predominantly in a chair conformation. The substituents can occupy either axial or equatorial positions. Generally, a conformer with a bulky substituent in an equatorial position is more stable than one with the substituent in an axial position due to reduced steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org

For this compound, there are two possible diastereomers: cis and trans. In the cis isomer, one substituent is axial while the other is equatorial. In the trans isomer, both substituents can be either axial or equatorial. The diequatorial conformation of the trans isomer is generally the most stable due to the minimization of steric hindrance. Therefore, under thermodynamic equilibrium, the trans-4-bromo-1,1-dimethylcyclohexane with the bromine atom in the equatorial position is expected to be the most favored product.

Mechanisms of Isomerization

The isomerization between different brominated dimethylcyclohexane isomers can be facilitated through several mechanisms, often catalyzed by acids.

Acid-Catalyzed Rearrangement via Carbocation Intermediates: The presence of a strong Brønsted or Lewis acid can promote the formation of a carbocation intermediate. For instance, the protonation of the bromine atom can lead to its departure as HBr, generating a secondary carbocation on the cyclohexane ring. This carbocation can then undergo a series of hydride and/or alkyl shifts to relocate the positive charge to a different position on the ring. vaia.com Subsequent attack by a bromide ion would then lead to the formation of a different positional isomer. This process can be reversible, and over time, the mixture will equilibrate to favor the most stable isomer. A similar outcome can be achieved through the repeated elimination of HBr to form an alkene, followed by the re-addition of HBr, which also proceeds through a carbocation intermediate. masterorganicchemistry.com

Thermal Interconversion: At elevated temperatures, sufficient energy may be provided to overcome the activation barriers for isomerization, even without a catalyst. This can lead to the interconversion of isomers until a thermodynamic equilibrium is established. nih.gov

The table below illustrates a hypothetical scenario for the thermodynamic equilibration of a mixture of brominated 1,1-dimethylcyclohexane isomers to yield the more stable this compound.

| Starting Isomer(s) | Reaction Conditions | Key Intermediate | Expected Major Product | Principle |

|---|---|---|---|---|

| Mixture of 2-bromo- and 3-bromo-1,1-dimethylcyclohexane | Lewis Acid (e.g., AlBr₃) or strong Brønsted Acid (e.g., HBr), elevated temperature | Secondary/Tertiary Carbocation | trans-4-Bromo-1,1-dimethylcyclohexane | Thermodynamic Control |

| 1-Bromo-2,2-dimethylcyclohexane | Heating in a protic solvent (e.g., methanol) | Rearranged Carbocation (via methyl shift) | Mixture including rearranged bromo-dimethylcyclohexanes | Carbocation Rearrangement |

Reaction Mechanisms and Chemical Reactivity of 4 Bromo 1,1 Dimethylcyclohexane

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions involve the replacement of the bromine atom by a nucleophile. The mechanism of this substitution, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is a direct consequence of the substrate's structure.

Influence of Tertiary Bromide Character

The bromine atom in 4-Bromo-1,1-dimethylcyclohexane is attached to a tertiary carbon atom. This structural characteristic heavily favors the SN1 reaction mechanism. The SN1 pathway proceeds through a carbocation intermediate, and the stability of this intermediate is paramount. Tertiary carbocations are significantly more stable than their secondary or primary counterparts due to hyperconjugation and inductive effects from the three alkyl groups attached to the positively charged carbon. libretexts.org

In the case of this compound, the initial step of an SN1 reaction is the departure of the bromide leaving group, forming a tertiary carbocation at the C4 position. The stability of this carbocation makes its formation a feasible process, thus promoting the SN1 pathway. Conversely, the SN2 mechanism, which involves a backside attack by the nucleophile, is sterically hindered at a tertiary center, making this pathway highly unfavorable.

Steric Effects of 1,1-Dimethyl Substituents on Reaction Rate and Mechanism

The presence of the 1,1-dimethyl group on the cyclohexane (B81311) ring introduces significant steric hindrance. This steric bulk further disfavors the SN2 mechanism, as the gem-dimethyl group impedes the approach of a nucleophile to the electrophilic carbon atom. ksu.edu.sa

For an SN1 reaction, while the rate-determining step is the formation of the carbocation and is independent of the nucleophile's concentration, the steric environment can still play a role. The bulky dimethyl groups can influence the preferred conformation of the cyclohexane ring and the subsequent approach of the nucleophile to the planar carbocation intermediate.

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of alkenes. The mechanism can be either unimolecular (E1) or bimolecular (E2), and is highly dependent on the reaction conditions and the conformation of the substrate.

Conformational Requirements for Anti-Periplanar E2 Elimination

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. masterorganicchemistry.com This mechanism has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar arrangement. masterorganicchemistry.comchemistrysteps.com This means they must be in the same plane and on opposite sides of the carbon-carbon bond, with a dihedral angle of 180°.

In cyclohexane systems, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions . masterorganicchemistry.comlibretexts.orgyoutube.com An equatorial leaving group cannot undergo E2 elimination because the C-H bonds on the adjacent carbons are not anti-periplanar to it. libretexts.org

For this compound, the molecule exists in a chair conformation. The bulky 1,1-dimethyl group will preferentially occupy positions that minimize steric strain. In one chair conformation, the bromine atom can be in an axial position, which is the required conformation for E2 elimination. chemistrysteps.comyoutube.com In this conformation, the axial hydrogens on the adjacent carbons (C3 and C5) are anti-periplanar to the axial bromine and can be abstracted by a strong, non-hindered base to yield the corresponding alkene. If the bromine is in an equatorial position, the molecule must first undergo a ring-flip to place the bromine in an axial position for the E2 reaction to occur. libretexts.org The stability of the chair conformation with the axial bromine will influence the rate of the E2 reaction. chemistrysteps.com The requirement for a trans-diaxial arrangement can sometimes lead to the formation of a less substituted alkene (Hofmann product) over the more substituted alkene (Zaitsev product), if the necessary anti-periplanar hydrogen is only available at the less substituted position. libretexts.orgiitk.ac.in

Competition Between Substitution and Elimination in Unimolecular and Bimolecular Reactions

The reaction of this compound with a nucleophile or base can proceed through several competing pathways, primarily substitution (S"N"1 and S"N"2) and elimination (E1 and E2) reactions. masterorganicchemistry.comlibretexts.org The outcome of the reaction is influenced by several factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature. libretexts.org

This compound is a secondary alkyl halide. For secondary halogenoalkanes, both substitution and elimination reactions are possible and often occur concurrently. libretexts.orgchemguide.co.uk

Unimolecular Reactions (S"N"1 and E1): In the presence of a weak base or nucleophile (e.g., water or ethanol) and typically with heating, the reaction is likely to proceed through a unimolecular mechanism. stackexchange.com The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a secondary carbocation intermediate. stackexchange.comlibretexts.org This carbocation can then be attacked by the nucleophile to yield a substitution product or lose a proton from an adjacent carbon to form an alkene via elimination. libretexts.org Heating generally favors elimination over substitution. stackexchange.com

Bimolecular Reactions (S"N"2 and E2): With a strong, non-bulky base (e.g., hydroxide (B78521) or alkoxide), bimolecular pathways become more significant. libretexts.org In an S"N"2 reaction, the nucleophile directly attacks the carbon bearing the bromine atom, leading to an inversion of stereochemistry. In an E2 reaction, the base abstracts a proton from a carbon adjacent to the carbon-bromine bond in a concerted step, resulting in the formation of a double bond. libretexts.org Strong bases favor elimination. libretexts.org

The choice between substitution and elimination is a delicate balance. For instance, using a strong but sterically hindered base, such as potassium tert-butoxide, would heavily favor elimination due to the difficulty of the bulky base in accessing the electrophilic carbon for substitution. pearson.com Conversely, a good nucleophile that is a weak base would favor substitution.

Table 1: Factors Influencing Substitution vs. Elimination in this compound

| Factor | Favors Substitution (S"N"1/S"N"2) | Favors Elimination (E1/E2) |

|---|---|---|

| Nucleophile/Base | Weakly basic, good nucleophiles | Strong, sterically hindered bases |

| Solvent | Polar protic (for S"N"1), Polar aprotic (for S"N"2) chadsprep.com | Less polar solvents, Ethanol encourages elimination libretexts.org |

| Temperature | Lower temperatures | Higher temperatures libretexts.org |

| Substrate | Secondary alkyl halides can undergo both chemguide.co.uk | Tertiary alkyl halides strongly favor elimination libretexts.org |

Regioselectivity and Zaitsev's Rule Applicability

When elimination reactions of this compound occur, the formation of different constitutional isomers of the resulting alkene is possible. The regioselectivity of these reactions is often predicted by Zaitsev's rule. libretexts.orgmasterorganicchemistry.com Zaitsev's rule states that in an elimination reaction, the major product is the more stable, more highly substituted alkene. libretexts.orglibretexts.org

For this compound, removal of a proton can occur from either the C2 or C3 position (and their equivalents, C6 and C5, respectively). Abstraction of a proton from C2 or C6 would lead to the formation of 1,1-dimethylcyclohex-3-ene, while abstraction from C3 or C5 would result in 4,4-dimethylcyclohex-1-ene.

According to Zaitsev's rule, the more substituted alkene is generally the major product. masterorganicchemistry.com However, the stereochemistry of the cyclohexane ring plays a crucial role, particularly in E2 reactions, which require an anti-periplanar arrangement of the departing hydrogen and bromine atoms. libretexts.org This means both the hydrogen and the bromine must be in axial positions for the reaction to proceed efficiently. libretexts.org

In the more stable chair conformation of trans-4-bromo-1,1-dimethylcyclohexane, if the bromine is equatorial, an E2 reaction is slow. The molecule must flip to a less stable conformation with an axial bromine for the reaction to occur. libretexts.org In the case of the cis-isomer, the bromine can more readily occupy an axial position in the more stable chair form, leading to a faster elimination rate. libretexts.org The availability of axial beta-hydrogens will then dictate the regiochemical outcome, which may not always align with Zaitsev's prediction. libretexts.org The use of a bulky base can also lead to the formation of the less substituted alkene (Hofmann product) as the major product due to steric hindrance. khanacademy.org

Radical Reactivity and Fragmentation Processes

Homolytic Cleavage of the Carbon-Bromine Bond

The carbon-bromine (C-Br) bond in this compound is susceptible to homolytic cleavage, a process where the two electrons in the bond are distributed equally between the two separating fragments, resulting in the formation of a carbon-centered radical and a bromine radical. youtube.comyoutube.com This cleavage can be initiated by heat or, more commonly, by ultraviolet (UV) light. youtube.comresearchgate.net

The energy required for this process is known as the bond dissociation energy (BDE). The C-Br bond is generally weaker than carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds, making it the most likely bond to break under radical conditions. youtube.comresearchgate.net The homolytic cleavage of the C-Br bond is a key initiation step in many radical reactions. youtube.com The resulting 1,1-dimethylcyclohexyl radical can then participate in various subsequent radical propagation and termination steps.

Potential for Allylic Rearrangements if Unsaturated Analogues are Involved

While this compound itself is a saturated compound, if it were converted to an unsaturated analogue, such as through an elimination reaction, the potential for allylic rearrangements would arise. An allylic system involves a carbon-carbon double bond adjacent to a carbon atom. If a radical were formed at the allylic position, delocalization of the unpaired electron across the pi system would occur, leading to resonance stabilization.

This resonance stabilization means that in a subsequent reaction, the bromine atom could add to either of the carbons that share the radical character, potentially leading to a rearranged product. Similarly, if an allylic carbocation were formed in an S"N"1 or E1 reaction of an unsaturated analogue, rearrangement would be a likely outcome to form the more stable carbocation.

Coupling Reactions and Metal-Mediated Transformations

Formation of Organometallic Intermediates (e.g., Organoindium Reagents)

This compound can be used to form organometallic reagents through reaction with various metals. A notable example is the formation of organoindium reagents. These reagents are valued in organic synthesis for their unique reactivity and tolerance of various functional groups. researchgate.netresearchgate.net

The reaction typically involves the oxidative addition of indium metal into the carbon-bromine bond of the alkyl halide. This process generates an organoindium species, which can then be used in a variety of coupling reactions. Organoindium reagents are known for their mildness compared to other highly reactive organometallics, allowing for their use with substrates that possess sensitive functional groups without the need for protecting groups. researchgate.net These reagents can participate in reactions such as allylation, propargylation, and Reformatsky-type reactions. researchgate.netbohrium.com The ability to carry out these reactions in aqueous media is another significant advantage of organoindium chemistry, aligning with the principles of green chemistry. researchgate.net

Cross-Coupling Methodologies Utilizing Brominated Cyclohexanes

The carbon-bromine bond in brominated cyclohexanes, including this compound, offers a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These methodologies are pivotal in constructing complex molecular architectures from relatively simple alicyclic precursors. The reactivity of secondary alkyl bromides like those in the cyclohexane family can be influenced by factors such as steric hindrance and the potential for side reactions like β-hydride elimination. Consequently, the choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and selectivity.

Prominent among these transformations are the Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, and Kumada couplings, each offering a distinct approach to functionalizing the cyclohexane core. While direct studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally similar secondary bromocyclohexanes, such as cyclohexyl bromide and its substituted derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C(sp³)–C(sp²) bonds by reacting an organoboron compound with an organic halide. While challenging for secondary alkyl halides due to competitive β-hydride elimination, specific catalyst systems have been developed to facilitate this transformation. For instance, palladium catalysts bearing bulky, electron-rich phosphine (B1218219) ligands have shown success in the coupling of secondary alkyltrifluoroborates with aryl chlorides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond between an alkyl halide and a terminal alkyne. This reaction is typically catalyzed by a combination of palladium and copper complexes. For secondary alkyl bromides, N-heterocyclic carbene (NHC) ligands have been employed to promote the reaction. Copper-free Sonogashira conditions have also been developed, offering an alternative pathway that can be advantageous in certain synthetic contexts.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While highly effective for aryl halides, its application to secondary alkyl halides can be more challenging. The choice of a suitable phosphine ligand is critical to achieving good yields and preventing side reactions. Ligands like RuPhos have been designed specifically for the amination of secondary amines.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This method is particularly effective for the coupling of secondary alkylzinc halides with a variety of aryl and vinyl halides. The use of biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the desired reductive elimination over β-hydride elimination, leading to high yields of the cross-coupled products. organic-chemistry.orgmit.edu Research has demonstrated the successful coupling of functionalized cyclohexylzinc reagents with a range of aryl, heteroaryl, and alkenyl iodides, showcasing the tolerance of this reaction to various functional groups. acs.org

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent as the nucleophile and an organic halide as the electrophile, typically with a nickel or palladium catalyst. This reaction has been successfully applied to the coupling of cyclohexylmagnesium bromide with aryl tosylates, demonstrating its utility in forming C(sp³)–C(sp²) bonds. acs.org Iron-catalyzed Kumada couplings have also been explored for the reaction of arylmagnesium bromides with cyclohexyl bromide. researchgate.net

The table below summarizes representative examples of cross-coupling reactions involving secondary bromocyclohexane (B57405) derivatives, providing a reference for the potential reactivity of this compound.

| Coupling Reaction | Catalyst/Ligand | Coupling Partners | Product | Yield (%) |

| Negishi | Pd(OAc)₂ / CPhos | Cyclohexylzinc bromide, 2-Bromobenzonitrile | 2-(Cyclohexyl)benzonitrile | 95 |

| Negishi | Pd(OAc)₂ / CPhos | Cyclohexylzinc bromide, 4-Bromo-N,N-dimethylaniline | 4-Cyclohexyl-N,N-dimethylaniline | 92 |

| Negishi | Pd(OAc)₂ / CPhos | Cyclohexylzinc bromide, 2-Chlorotoluene | 1-Cyclohexyl-2-methylbenzene | 85 |

| Kumada | Pd(dba)₂ / Josiphos | Cyclohexylmagnesium bromide, 4-Tolyl tosylate | 1-Cyclohexyl-4-methylbenzene | 88 |

| Kumada | NiCl₂(dppp) | Cyclohexylmagnesium bromide, Chlorobenzene | Cyclohexylbenzene | 75 |

Stereochemical and Conformational Analysis of 4 Bromo 1,1 Dimethylcyclohexane

Conformational Dynamics of 1,1-Disubstituted Cyclohexanes

The cyclohexane (B81311) ring is not a planar structure; it predominantly adopts a puckered chair conformation to minimize angle and torsional strain. lumenlearning.comkhanacademy.org In substituted cyclohexanes, the presence of substituents introduces additional steric interactions that influence the equilibrium between different chair conformations. lumenlearning.comlibretexts.org

Chair Conformations and Interconversion Pathways

Cyclohexane and its derivatives exist primarily in rapidly interconverting chair conformations. lumenlearning.comlibretexts.org This interconversion, known as a "ring flip," involves the upward movement of one carbon and the downward movement of the opposite carbon, leading to the exchange of axial and equatorial positions. khanacademy.org For a 1,1-disubstituted cyclohexane, such as 1,1-dimethylcyclohexane (B3273568), this ring flip results in the two substituents swapping their axial and equatorial roles. libretexts.orglibretexts.org However, since the substituents are identical, the two resulting chair conformers are energetically equivalent and exist in equal concentrations at equilibrium. libretexts.orglibretexts.orglibretexts.org

Equatorial-Axial Preference of Substituents

Substituents on a cyclohexane ring generally prefer to occupy the more spacious equatorial positions to avoid steric strain. lumenlearning.compearson.comquora.com Axial substituents experience unfavorable 1,3-diaxial interactions, which are steric repulsions with the other two axial atoms on the same side of the ring. libretexts.orggithub.iomasterorganicchemistry.com The magnitude of this preference is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers of a monosubstituted cyclohexane. pharmacy180.comwikipedia.org A larger A-value signifies a greater steric bulk and a stronger preference for the equatorial position. wikipedia.orgmasterorganicchemistry.com

In the case of 4-Bromo-1,1-dimethylcyclohexane, the analysis is more complex than in a monosubstituted cyclohexane. The two methyl groups at the C1 position mean that one is always axial and the other is always equatorial. The key determinant of conformational preference will be the position of the bromine atom at C4.

Conformational Equilibrium and Population Distribution

The relative populations of the two chair conformers at equilibrium are determined by the difference in their free energies (ΔG°). wikipedia.orgpearson.com This relationship can be expressed by the equation ΔG° = -RTlnK, where R is the gas constant, T is the temperature in Kelvin, and K is the equilibrium constant. libretexts.org

For this compound, two primary chair conformations exist. In one conformer, the bromine atom is in an axial position, and in the other, it is in an equatorial position. The equilibrium will favor the conformer where the substituent with the larger A-value occupies the equatorial position to minimize steric strain. lumenlearning.comlibretexts.org

To determine the favored conformation, we must consider the A-values of the substituents involved.

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 (Methyl) | 1.70 - 1.8 |

| -Br (Bromo) | 0.43 - 0.6 |

| -C(CH3)3 (tert-Butyl) | ~5.0 |

Data sourced from multiple references. pharmacy180.commasterorganicchemistry.comoregonstate.edu

In this compound, one methyl group is always axial, contributing a steric strain of approximately 1.7-1.8 kcal/mol due to 1,3-diaxial interactions with axial hydrogens. oregonstate.edu The conformational equilibrium is therefore dictated by the position of the bromine atom. With an A-value of approximately 0.43-0.6 kcal/mol, an axial bromine atom introduces additional steric strain. masterorganicchemistry.comyale.edu Consequently, the conformer with the equatorial bromine atom will be more stable and will predominate at equilibrium.

Stereoelectronic Effects on Conformational Stability

While steric effects are often the primary drivers of conformational preference, stereoelectronic effects can also play a role. These effects involve the interaction of bonding and non-bonding electrons. In some substituted cyclohexanes, hyperconjugation or dipole-dipole interactions can influence the stability of a particular conformer. However, for this compound, the dominant factor determining conformational stability is the minimization of steric strain.

Steric Strain Analysis in Substituted Cyclohexane Systems

Steric strain in substituted cyclohexanes arises primarily from 1,3-diaxial interactions. libretexts.orgfiveable.me These are gauche-butane-like interactions between an axial substituent and the axial hydrogens (or other substituents) at the C3 and C5 positions relative to the substituent. libretexts.orgchemistrysteps.com

In this compound, one of the methyl groups at C1 is always in an axial position, leading to two 1,3-diaxial interactions with the axial hydrogens at C3 and C5. This contributes a constant amount of steric strain to both chair conformers. libretexts.orgoregonstate.edu The variable component of the steric strain comes from the bromine atom at C4.

Conformer 2 (Equatorial Bromine): When the bromine atom is in the equatorial position, it does not experience these significant 1,3-diaxial interactions. chemistrysteps.com

Therefore, the conformer with the equatorial bromine is significantly lower in energy and more stable. The energy difference between the two conformers will be approximately equal to the A-value of the bromine atom.

Isomerism and Stereoisomeric Relationships

Isomers are molecules that have the same molecular formula but different arrangements of atoms. This compound can exist as stereoisomers, which are isomers with the same connectivity but different spatial arrangements of their atoms.

Due to the substitution pattern, this compound does not have cis-trans isomers in the same way that a 1,2-, 1,3-, or 1,4-disubstituted cyclohexane with two different substituents on different carbons would. libretexts.orglibretexts.orglibretexts.org The two methyl groups are on the same carbon, so there is no "same side" or "opposite side" relationship between them and the bromine.

However, the carbon atom to which the bromine is attached (C4) is a stereocenter if the molecule is considered in its planar representation. This gives rise to the possibility of enantiomers: (R)-4-Bromo-1,1-dimethylcyclohexane and (S)-4-Bromo-1,1-dimethylcyclohexane. These two molecules are non-superimposable mirror images of each other. Each of these enantiomers will exist as a pair of rapidly interconverting chair conformers, with the equatorial-bromo conformer being the major one for both.

Diastereomeric Possibilities in Multisubstituted Cyclohexanes

Diastereomers are stereoisomers that are not mirror images of one another. In the realm of substituted cyclohexanes, the most common examples of diastereomerism are cis-trans isomers. mvpsvktcollege.ac.in These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of their substituents on the ring. mvpsvktcollege.ac.in

For a disubstituted cyclohexane, such as 1,4-dimethylcyclohexane, the cis isomer has both methyl groups on the same side of the ring (both pointing up or both pointing down), while the trans isomer has them on opposite sides. libretexts.org These two isomers have different physical properties and are not interconvertible without breaking bonds, defining them as diastereomers. libretexts.orgreddit.com

In the specific case of this compound, the presence of two identical methyl groups on the same carbon (C1) means that traditional cis-trans isomerism relative to these groups is not possible. msu.edu However, the molecule still exhibits stereoisomerism through its different chair conformations. The cyclohexane ring rapidly interconverts between two chair conformers. msu.edu In one conformer, the bromine atom at C4 is in an axial position, and in the other, it is in an equatorial position. These two conformers are considered conformational diastereomers.

Due to steric hindrance, substituents generally prefer to occupy the more spacious equatorial position. msu.edu An axial substituent experiences unfavorable 1,3-diaxial interactions with the other axial hydrogens on the same side of the ring. libretexts.org Therefore, the conformer of this compound with the bromine atom in the equatorial position is significantly more stable and predominates at equilibrium.

Table 1: Diastereomeric Relationships in Selected Disubstituted Cyclohexanes

| Compound | Isomer Type | Relationship | Notes |

|---|---|---|---|

| 1,2-Dichlorocyclohexane | cis vs. trans | Diastereomers | The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers. libretexts.orgidc-online.com |

| 1,3-Dichlorocyclohexane | cis vs. trans | Diastereomers | The cis isomer is a meso compound, while the trans isomer exists as a pair of enantiomers. libretexts.org |

| 1,4-Dichlorocyclohexane | cis vs. trans | Diastereomers | Both the cis and trans isomers are achiral. libretexts.orgidc-online.com |

Enantiomeric Considerations in Related Chiral Analogues

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, much like a left and right hand. pdx.edu A molecule is chiral, and can exist as a pair of enantiomers, if it does not have a plane of symmetry. pdx.edu

This compound is an achiral molecule. This is because it possesses a plane of symmetry that passes through the bromine atom, carbon C4, carbon C1, and the two methyl groups attached to C1. The two pathways around the ring from C4 to C1 are identical, meaning C4 is not a stereocenter. libretexts.orgidc-online.com Similarly, C1 is not a stereocenter because it is bonded to two identical methyl groups. msu.edu

To understand enantiomerism in this family of compounds, one must look to related chiral analogues where this symmetry is broken. For example, if one of the methyl groups on C1 were replaced with a different substituent, or if a substituent were placed at a position other than C1 or C4, the plane of symmetry would be eliminated, potentially creating a chiral molecule.

A clear example can be found in disubstituted cyclohexanes like trans-1,2-dichlorocyclohexane. This molecule lacks a plane of symmetry and is chiral. It exists as a pair of enantiomers: (1R,2R)-1,2-dichlorocyclohexane and (1S,2S)-1,2-dichlorocyclohexane. pdx.edu These two molecules are non-superimposable mirror images and will rotate plane-polarized light in equal but opposite directions. pdx.edu

In contrast, cis-1,2-dichlorocyclohexane (B86984) has stereogenic centers, but the molecule as a whole is achiral. idc-online.com Its two chair conformers are enantiomers of each other, but they interconvert rapidly at room temperature. idc-online.commsu.edu This results in a racemic mixture that cannot be separated, and the compound is classified as a meso compound. idc-online.com The construction of more complex, multi-substituted chiral cyclohexanes is a significant area of research in organic synthesis, often requiring sophisticated catalytic methods to control the stereochemical outcome. acs.orgrsc.org

Computational and Theoretical Studies on 4 Bromo 1,1 Dimethylcyclohexane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-bromo-1,1-dimethylcyclohexane. These methods provide insights into its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and stability of organic compounds. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be employed to determine the optimized geometries of its possible conformers.

The primary conformations of the cyclohexane (B81311) ring are the chair, boat, and twist-boat. For this compound, the chair conformation is expected to be the most stable. Within the chair form, the bromine atom can occupy either an axial or an equatorial position. DFT calculations would be crucial in quantifying the energy difference between these two isomers. Generally, for monosubstituted cyclohexanes, the equatorial position is favored for bulky substituents to minimize steric hindrance, a phenomenon known as 1,3-diaxial interaction. libretexts.org However, the presence of the gem-dimethyl group at the 1-position introduces additional steric considerations.

Table 1: Hypothetical DFT-Calculated Relative Energies for Conformers of this compound

| Conformer | Bromine Position | Relative Energy (kcal/mol) |

| Chair | Equatorial | 0.00 (Reference) |

| Chair | Axial | > 0 |

| Twist-Boat | - | Higher than chair |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure calculations compared to DFT, albeit at a greater computational cost. These methods would be used to refine the energetic and geometric predictions for the conformers of this compound. They are particularly valuable for obtaining precise ionization potentials, electron affinities, and characterizing excited states, which are important for understanding the molecule's behavior in processes like photoionization. ustc.edu.cn

Theoretical Prediction of Reaction Mechanisms and Pathways

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions, such as the substitution and elimination reactions common for alkyl halides like this compound.

Transition State Characterization and Activation Energies

Computational chemistry allows for the locating and characterizing of transition state structures, which are the energy maxima along a reaction coordinate. For this compound, reactions with nucleophiles/bases could proceed via SN1, SN2, E1, or E2 pathways. Theoretical calculations would involve mapping the potential energy surface for each of these potential reaction pathways. By identifying the transition state and calculating its energy relative to the reactants, the activation energy for each pathway can be determined. This information is critical for predicting the favored reaction mechanism under different conditions. For instance, the stability of the potential carbocation intermediate would be a key factor in assessing the viability of an SN1 or E1 mechanism.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. In the case of this compound, the LUMO would be localized along the C-Br bond. A nucleophile would attack this carbon center, donating electrons into the LUMO, leading to the cleavage of the C-Br bond.

FMO analysis can also explain the stereoselectivity of reactions. For example, in an E2 elimination, a specific orientation of the C-H and C-Br bonds is required for efficient orbital overlap in the transition state. mdpi.com The energies and shapes of the HOMO and LUMO, which can be readily calculated, would provide insights into the regioselectivity and stereoselectivity of reactions involving this compound.

Conformational Landscape Exploration and Energy Minimization

The conformational flexibility of the cyclohexane ring is a critical aspect of the chemistry of this compound. Computational methods can be used to systematically explore the entire conformational landscape of the molecule. This involves rotating the single bonds and calculating the energy at each step to identify all possible low-energy conformers.

Energy minimization calculations would then be performed on each of these conformers to find the most stable three-dimensional structures. For this compound, this analysis would not only confirm the preference for the chair conformation but also quantify the energy barriers for ring-flipping between the two chair forms. Studies on similar substituted cyclohexanes have shown that the energy difference between axial and equatorial conformers can significantly influence the reactivity and physical properties of the molecule. libretexts.orgsapub.org

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

The conformational landscape of this compound is primarily dictated by the chair conformations of the cyclohexane ring and the steric and electronic influences of the bromine and dimethyl substituents. Molecular mechanics and molecular dynamics simulations are powerful tools to explore these conformations and their relative stabilities.

The cyclohexane ring in this compound exists in two primary chair conformations that interconvert via a process known as ring flipping. In this specific molecule, the two chair conformers are not energetically equivalent due to the different spatial arrangements of the bromine atom. One conformer will have the bromine atom in an axial position, while the other will have it in an equatorial position. The 1,1-dimethyl substitution pattern is such that in both chair conformations, one methyl group occupies an axial position and the other an equatorial position. libretexts.org This means the energetic contribution of the dimethyl groups remains constant between the two conformers. libretexts.org

The key to determining the more stable conformer lies in the concept of 1,3-diaxial interactions. An axial substituent on a cyclohexane ring experiences steric strain from interactions with the other axial hydrogens (or substituents) on the same side of the ring. sapub.org In the case of this compound, the conformer with the bromine atom in the axial position will experience these unfavorable 1,3-diaxial interactions. Conversely, the conformer with the bromine atom in the equatorial position will have minimized these interactions, leading to greater stability. Generally, larger substituents prefer the equatorial position to avoid this steric hindrance. sapub.org

Table 1: Predicted Conformational Preferences of this compound

| Conformer | Bromine Position | Relative Steric Strain | Predicted Stability |

| Conformer A | Axial | Higher (due to 1,3-diaxial interactions) | Less Stable |

| Conformer B | Equatorial | Lower | More Stable |

Molecular dynamics simulations could further elucidate the dynamic behavior of this compound, providing information on the rate of ring flipping and the vibrational motions of the molecule. These simulations track the movement of atoms over time, offering a more complete picture of the molecule's flexibility and conformational dynamics.

Prediction of Spectroscopic Properties from Computational Models

Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. rsc.orgarxiv.org These predictions can aid in the identification and characterization of the compound.

Predicted Spectroscopic Data

While specific, computationally-derived spectra for this compound are not prevalent in the searched literature, general principles and data from similar compounds allow for the prediction of key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Computational methods like the GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict these chemical shifts with a reasonable degree of accuracy. nih.govrsc.org For this compound, the chemical shifts of the protons and carbons would be influenced by the electronegativity of the bromine atom and the steric environment of the two conformers. The predicted spectrum would likely be a weighted average based on the populations of the axial and equatorial conformers at a given temperature.

Table 2: Predicted Key Spectroscopic Features for this compound

| Spectroscopic Technique | Predicted Feature | Influencing Factors |

| ¹H NMR | Complex multiplets for ring protons, distinct signals for methyl groups. The proton on the carbon bearing the bromine (C4-H) would be expected at a downfield shift. | Electronegativity of bromine, axial vs. equatorial position of protons, and through-space effects of the methyl groups. |

| ¹³C NMR | Signal for the carbon attached to bromine (C4) would be shifted to a lower field compared to the other ring carbons. Distinct signals for the quaternary carbon (C1) and the methyl carbons. | Electronegativity of bromine and the substitution pattern. |

| Infrared (IR) Spectroscopy | C-H stretching vibrations for the methyl and methylene (B1212753) groups around 2850-2960 cm⁻¹. C-Br stretching vibration expected in the fingerprint region, typically around 500-680 cm⁻¹. | Bond strengths and vibrational coupling within the molecule. |

Infrared (IR) Spectroscopy: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. For this compound, the most characteristic vibrations would be the C-H stretching and bending modes of the cyclohexane ring and methyl groups, and the C-Br stretching vibration. The NIST database provides an experimental IR spectrum for bromocyclohexane (B57405), which shows a strong C-Br stretch in the region of 600-700 cm⁻¹. nist.gov A similar absorption would be expected for this compound.

It is important to note that the accuracy of these computational predictions is dependent on the level of theory and the basis set used in the calculations. nih.gov Experimental verification remains the gold standard for spectroscopic characterization.

Advanced Research Applications and Future Directions for 4 Bromo 1,1 Dimethylcyclohexane

Building Block Utility in Complex Organic Synthesis

The true potential of 4-Bromo-1,1-dimethylcyclohexane lies in its utility as a versatile building block for the construction of more complex molecular architectures. The presence of the bromine atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and coupling reactions, allowing for the introduction of diverse functional groups.

Precursor in Pharmaceutical Synthesis

While specific examples of this compound as a direct precursor in marketed pharmaceuticals are not prominent in current literature, its structural components are of significant interest in medicinal chemistry. The gem-dimethyl group, for instance, is a common feature in many clinically relevant natural products and synthetic drugs. acs.orgacs.orgresearchgate.netnih.gov Its incorporation into a molecule can offer several advantages, such as enhancing target engagement and potency through van der Waals interactions, improving metabolic stability by blocking potential sites of oxidation, and favorably influencing the pharmacokinetic profile of a drug candidate. acs.orgacs.orgresearchgate.net

The cyclohexane (B81311) scaffold itself is a key component in numerous bioactive molecules, serving as a rigid and three-dimensional framework to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. Given these characteristics, this compound could serve as a valuable starting material for the synthesis of novel pharmaceutical scaffolds. For example, it could be utilized in the synthesis of spirocyclic compounds, which are increasingly recognized for their structural novelty and potential to explore new chemical space in drug discovery. nih.govresearchgate.net

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Scaffold Type | Potential Synthetic Route from this compound | Therapeutic Area of Interest |

| Substituted 1,1-Dimethylcyclohexanes | Nucleophilic substitution of the bromide with various amines, alcohols, or thiols. | Oncology, Infectious Diseases, CNS Disorders |

| Spirocyclic Compounds | Intramolecular cyclization following functionalization of the bromine atom. | Various, due to novel 3D structures. |

| Fused Ring Systems | Annulation reactions starting from the cyclohexane ring. | Various |

Intermediate in Agrochemical Development

The introduction of halogen atoms into molecular structures is a well-established strategy in the design of modern agrochemicals. nih.govresearchgate.net Halogenation can significantly influence a compound's efficacy, metabolic stability, and mode of action. nih.gov Brominated organic compounds, in particular, have been used in the synthesis of various pesticides and herbicides. researchgate.netnih.govbyjus.com

Although direct research linking this compound to agrochemical development is scarce, its structure suggests potential applicability. The lipophilic nature of the dimethylcyclohexane core combined with the reactive bromine atom could be advantageous in designing new active ingredients with desirable environmental persistence and target specificity. researchgate.net The compound could serve as an intermediate for creating libraries of new chemical entities to be screened for herbicidal, insecticidal, or fungicidal activity.

Table 2: Hypothetical Agrochemical Derivatives of this compound

| Derivative Class | Potential Synthesis from this compound | Potential Agrochemical Application |

| Cyclohexyl Ethers/Thioethers | Reaction with substituted phenols or thiophenols. | Fungicides, Herbicides |

| Cyclohexyl Amines | Reaction with various primary or secondary amines. | Insecticides, Plant Growth Regulators |

| Organometallic Derivatives | Formation of Grignard or organolithium reagents for C-C bond formation. | Synthesis of complex active ingredients. |

Monomer or Component in Materials Science Research

The field of materials science is constantly in search of new monomers that can impart unique properties to polymers. While the polymerization of simple cyclohexene (B86901) is known, the functionalization of the ring opens up possibilities for creating polymers with tailored characteristics. researchgate.net The bromine atom in this compound could potentially serve as a site for polymerization or as a point for post-polymerization modification.

For instance, it could be explored in the context of ring-opening metathesis polymerization (ROMP) if converted to a suitable strained olefin, or as a chain transfer agent in certain radical polymerizations. Furthermore, the gem-dimethyl group could enhance the thermal stability and solubility of the resulting polymers. While no direct polymerization of this specific compound has been reported, the synthesis of polymers from substituted cyclohexene oxides demonstrates the feasibility of creating functional materials from cyclohexane-based monomers. acs.org

Development of Novel Synthetic Methodologies

The unique reactivity of substituted cyclohexanes makes them excellent substrates for the development of new synthetic methods. This compound, with its defined stereochemistry and reactive center, could be a valuable tool for synthetic chemists seeking to explore and optimize new chemical transformations.

For example, it could be employed as a test substrate for new coupling reactions, C-H functionalization methods, or stereospecific substitution reactions. The development of catalyst-controlled site-selective C-H functionalization of unactivated cyclohexane derivatives is an area of active research, and this compound could serve as a model system to study the influence of existing substituents on the regioselectivity and stereoselectivity of such reactions. nih.gov

Mechanistic Elucidation of Underexplored Reactions

The conformational rigidity imparted by the cyclohexane ring, combined with the presence of substituents, makes this compound an interesting subject for mechanistic studies. The chair conformation of the cyclohexane ring and the axial or equatorial preference of the bromine atom can significantly influence reaction rates and product distributions. libretexts.orglibretexts.orgunicamp.br

This compound could be used to study the mechanisms of nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. For instance, studying its solvolysis in different solvents could provide insights into the formation and stability of carbocation intermediates and the role of the solvent in the reaction pathway. beilstein-journals.orgnih.gov The gem-dimethyl group at the 1-position would lock the conformation to a certain degree, allowing for a more precise study of the stereoelectronic effects on the reactivity at the C-4 position. nih.gov The bromination reaction of cyclohexene itself is a classic example used to illustrate reaction mechanisms and stereochemistry, and studying derivatives like this compound can add further layers of complexity and understanding. youtube.comyoutube.com

Green Chemistry and Sustainable Synthesis of Halogenated Alkanes

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis and use of halogenated compounds are often scrutinized from a green chemistry perspective due to the potential for persistence and bioaccumulation of some organohalogens. acsgcipr.orgnih.gov

There is a growing interest in developing greener methods for halogenation reactions that avoid the use of hazardous reagents and solvents. beyondbenign.orgcambridgescholars.com Research in this area could focus on developing a sustainable synthesis of this compound itself. This might involve the use of greener brominating agents, such as N-bromosuccinimide (NBS) in more environmentally benign solvent systems, or the development of catalytic bromination processes that have high atom economy. acsgcipr.orgnih.govresearchgate.net Furthermore, exploring the use of this compound in aqueous or bio-based solvent systems for subsequent reactions would also align with the goals of green chemistry. The free radical bromination of alkanes is a known process, and optimizing this for cyclic systems under greener conditions is a relevant research avenue. byjus.com

Q & A

Q. What is the correct IUPAC nomenclature for 4-Bromo-1,1-dimethylcyclohexane, and how are substituents prioritized in its naming?

The IUPAC name is determined by numbering the cyclohexane ring to assign the lowest possible locants to substituents. The two methyl groups at position 1 (geminal) take priority, and the bromine is assigned position 4. Alphabetical order dictates "bromo" precedes "methyl" in naming, but numbering prioritizes substituents to achieve the smallest possible numbers .

Q. What are the standard laboratory synthesis methods for this compound?

A common approach involves brominating 1,1-dimethylcyclohexane using bromine (Br₂) in non-polar solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is conducted under controlled temperatures (0–25°C) to minimize side reactions. Sodium bromide (NaBr) may be added to stabilize reactive intermediates .

Q. What purification techniques are recommended for isolating this compound after synthesis?

Fractional distillation is typically used due to its volatility (predicted boiling point ~180–190°C). For higher purity, column chromatography with silica gel and a hexane/ethyl acetate eluent system can separate brominated byproducts. Purity should be verified via GC-MS or NMR .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation (H335 hazard) and skin contact (H315/H319). In case of exposure, wash with soap/water (skin) or move to fresh air (inhalation). Store away from oxidizers and heat sources .

Advanced Research Questions

Q. How do steric effects from the 1,1-dimethyl groups influence reactivity in substitution reactions?

The geminal methyl groups create significant steric hindrance, favoring SN1 mechanisms over SN2 due to restricted backside attack. In elimination reactions, the bulky groups promote Zaitsev products (more substituted alkenes) by stabilizing transition states through hyperconjugation .

Q. What spectroscopic methods are most effective for characterizing this compound?

- ¹H NMR : Expect a singlet for the two equivalent methyl groups (δ ~1.2 ppm) and a multiplet for the cyclohexane protons (δ ~1.4–2.0 ppm).

- ¹³C NMR : The brominated carbon appears at δ ~40–45 ppm, while methyl carbons resonate at δ ~25–30 ppm.

- MS : A molecular ion peak at m/z 192 (C₈H₁₅Br⁺) and fragment peaks at m/z 113 (loss of Br) and 83 (loss of CH₂Br) .

Q. How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting point)?

Cross-validate data using authoritative databases like PubChem or CAS Common Chemistry. Discrepancies in melting points may arise from polymorphic forms or impurities. Solubility in non-polar solvents (e.g., hexane) should be consistent; deviations suggest incomplete purification or degradation .

Q. What mechanistic pathways dominate in nucleophilic substitution reactions of this compound?

Polar aprotic solvents (e.g., DMSO) favor SN2 mechanisms, but steric hindrance from the 1,1-dimethyl groups often shifts the pathway to SN1, forming a carbocation intermediate. Kinetic studies using varying nucleophile concentrations can distinguish between mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.